Tetraphenylphosphonium phenolate

Catalog No.
S762319
CAS No.
15464-47-8
M.F
C30H25OP
M. Wt
432.5 g/mol
Availability
In Stock
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Tetraphenylphosphonium phenolate

CAS Number

15464-47-8

Product Name

Tetraphenylphosphonium phenolate

IUPAC Name

tetraphenylphosphanium;phenoxide

Molecular Formula

C30H25OP

Molecular Weight

432.5 g/mol

InChI

InChI=1S/C24H20P.C6H6O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;7-6-4-2-1-3-5-6/h1-20H;1-5,7H/q+1;/p-1

InChI Key

ZLLNYWQSSYUXJM-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Organic Synthesis:

  • Phase-transfer catalyst: TPP can be used as a phase-transfer catalyst in biphasic reactions. These reactions involve two immiscible liquid phases, typically an organic phase and an aqueous phase. TPP helps transfer reactants between the two phases, facilitating the reaction. Source: )
  • Precursor for other organophosphonium compounds: TPP can be used as a starting material for the synthesis of other organophosphonium compounds, which have various applications in organic chemistry, such as medicinal chemistry and materials science. Source:

Material Science:

  • Ionic liquids: TPP can be incorporated into the design of ionic liquids, which are salts with melting points below 100°C. These liquids have unique properties, such as high thermal stability and good conductivity, making them useful in various applications, including electrolytes in batteries and lubricants. Source:
  • Metal-organic frameworks (MOFs): TPP can be used as a linker in the synthesis of MOFs. MOFs are a class of porous materials with a wide range of potential applications, including gas storage, separation, and catalysis. Source: )

Analytical Chemistry:

  • Ion-pairing agent: TPP can be used as an ion-pairing agent in chromatography. Ion-pairing agents can improve the separation of charged molecules by altering their interactions with the stationary phase in the chromatography column. Source:

TPP is an ionic compound formed by the reaction of tetraphenylphosphonium (TPP+) cation and phenolate (C6H5O-) anion []. It has the chemical formula (C6H5)4P(OC6H5).

TPP can be synthesized in the lab from various starting materials [, ]. While its specific origins are not as relevant for scientific research, its synthesis and properties are well documented.


Molecular Structure Analysis

TPP's structure consists of two main parts:

  • The tetraphenylphosphonium cation (TPP+) is a bulky, positively charged ion with four phenyl (C6H5) groups attached to a central phosphorus atom [].
  • The phenolate anion (C6H5O-) is a negatively charged ion derived from phenol (C6H5OH) where a hydrogen atom is replaced by a hydroxyl group (OH) [].

The interesting aspect of TPP's structure is the combination of a bulky, hydrophobic cation with a more hydrophilic anion. This gives TPP unique properties that make it useful in various research applications [, ].


Chemical Reactions Analysis

Synthesis of TPP is typically achieved by reacting tetraphenylphosphonium chloride (TPPCl) with sodium phenolate (NaOC6H5) []. The balanced chemical equation is:

(C6H5)4PCl + NaOC6H5 -> (C6H5)4POC6H5 + NaCl


Physical And Chemical Properties Analysis

Reported physical properties of TPP include []:

  • Melting point: >300 °C
  • Color: White to yellowish powder
  • Solubility: Soluble in some organic solvents like dichloromethane and acetonitrile

  • Epoxide Ring-Opening: In a notable reaction mechanism, tetraphenylphosphonium phenolate acts as a nucleophile that attacks epoxide compounds, facilitating their ring-opening. This reaction involves the formation of a phenoxide ion that subsequently regenerates the tetraphenylphosphonium species .
  • Transesterification: The compound has been utilized as a catalyst in transesterification reactions, particularly in the production of thermoplastic polycarbonates. Its liquid formulation at room temperature enhances its utility in these processes .

Tetraphenylphosphonium phenolate can be synthesized through various methods:

  • Direct Reaction of Tetraphenylphosphine and Phenol: A common method involves reacting tetraphenylphosphine with phenol in the presence of a base such as sodium hydroxide. This reaction typically occurs under controlled conditions, such as specific temperatures and pH levels, to optimize yield .
  • Multi-Step Synthetic Routes: Alternative synthesis routes may involve multiple steps using solvents like methanol or 1,2-dimethoxyethane under varying pH conditions to facilitate the formation of the desired product .

Tetraphenylphosphonium phenolate finds application across several fields:

  • Catalysis: It serves as an effective catalyst in organic reactions, including transesterification and polymerization processes.
  • Chemical Synthesis: Due to its nucleophilic properties, it is utilized in synthesizing complex organic molecules, particularly in reactions involving epoxides and phenolic compounds.
  • Liquid Formulations: The compound can be formulated into liquid catalysts that remain stable at room temperature, enhancing its practicality for industrial applications .

Interaction studies involving tetraphenylphosphonium phenolate often focus on its reactivity with various substrates in organic synthesis. For instance, investigations into its role in catalyzing ring-opening reactions highlight how it interacts with epoxides and other electrophiles. The mechanism of these interactions typically involves the formation of transient species that facilitate subsequent chemical transformations .

Tetraphenylphosphonium phenolate shares similarities with several related compounds, each possessing unique properties:

Compound NameStructureNotable Properties
TriphenylphosphineC₁₈H₁₅PCommonly used as a ligand and reducing agent
TetraphenylborateC₂₄H₂₁BActs as a strong Lewis acid
PhenolC₆H₆OA key starting material in organic synthesis
Benzyltriphenylphosphonium chlorideC₂₁H₁₈ClPUsed in organic synthesis and as a reagent

Uniqueness of Tetraphenylphosphonium Phenolate

Tetraphenylphosphonium phenolate stands out due to its dual functionality as both a cationic and anionic species, allowing it to participate effectively in nucleophilic substitutions and catalysis. Its ability to form stable liquid formulations at room temperature further enhances its applicability compared to similar compounds.

Tetraphenylphosphonium phenolate (TPP-OPh, CAS 15464-47-8) emerged in the mid-20th century as part of broader investigations into quaternary phosphonium salts. Early studies focused on its unique ionic structure, combining a tetraphenylphosphonium cation ([PPh₄]⁺) with a phenolate anion (C₆H₅O⁻). Initial syntheses involved simple metathesis reactions between tetraphenylphosphonium chloride and sodium phenolate in polar solvents like methanol or ethanol. Its stability in organic solvents and ability to act as a phase-transfer catalyst spurred interest in industrial applications, particularly in polymer chemistry.

Evolution in Chemical Research

By the 1980s, TPP-OPh gained prominence as a catalyst in transesterification reactions for polycarbonate production. Its liquid formulations (60–72% purity with residual phenol) simplified handling in industrial settings. Advances in the 2000s revealed its role in epoxy resin curing, where its nucleophilic phenolate ion enabled efficient ring-opening polymerization. Recent studies (2020–2025) have explored its biological activity, including mitochondrial targeting in cancer cells.

Significance in Modern Organophosphorus Chemistry

TPP-OPh bridges organic synthesis and materials science. Its dual functionality—stabilizing anions while acting as a nucleophile—makes it indispensable in synthesizing high-performance polymers (e.g., aromatic polycarbonates, branched polyphosphonates). The compound’s thermal stability (>200°C) and compatibility with diverse solvents further enhance its utility.

Industrial Synthesis Routes

Industrial production of TPP-P prioritizes scalability, cost-efficiency, and product purity. A widely adopted method involves the reaction of tetraphenylphosphonium halides (e.g., tetraphenylphosphonium bromide) with phenol in an aqueous-alkaline medium [4]. Key parameters include:

  • Molar Ratios: A phenol-to-phosphonium halide ratio of ≤10:1 ensures optimal conversion, with excess phenol acting as both reactant and solvent [4].
  • pH Control: Maintaining a pH of 9.5–11.0 using sodium or potassium hydroxide prevents side reactions and stabilizes the phenolate ion [4].
  • Temperature: Reactions proceed at 0–55°C, balancing reaction kinetics with energy efficiency [4].

Post-reaction, phase separation is achieved by adding sparingly soluble alcohols (e.g., isobutanol) to the aqueous-organic mixture. The organic phase, enriched with TPP-P, undergoes vacuum distillation to remove residual solvents, yielding a liquid formulation containing 28–45 wt.% TPP-P in phenol [1] [4]. This liquid form simplifies handling in continuous polycarbonate production processes [1].

Table 1: Composition of Industrial-Grade TPP-P Formulations

ComponentConcentration Range (wt.%)
TPP-P28–45
Phenol55–72
Impurities (Na, Br)<0.5 ppm

Laboratory-Scale Preparation Techniques

Laboratory synthesis focuses on precision and adaptability. A common approach involves:

  • Halide-Phenol Exchange: Combining tetraphenylphosphonium bromide with phenol in a biphasic water-toluene system. Sodium hydroxide maintains alkalinity, facilitating halide displacement by phenolate ions [4].
  • Purification: Sequential washing with deionized water removes residual salts, followed by solvent evaporation under reduced pressure [4].

Small-scale protocols often employ discontinuous reactors, enabling precise control over reaction parameters. For instance, cooling the reaction mixture to 15°C minimizes byproduct formation while ensuring high yields (~94%) [4]. Researchers also utilize nuclear magnetic resonance (NMR) spectroscopy to verify TPP-P purity, with ³¹P-NMR confirming the absence of phosphonium halide residues [4].

Recent Advances in Synthesis Optimization

Recent innovations aim to enhance TPP-P catalytic activity and process efficiency:

  • Adduct Formation: Combining TPP-P with phenol in a 1:2 molar ratio produces a stable adduct (TPP-P·2PhOH), which remains liquid at room temperature and simplifies metering in melt transesterification [1] [4].
  • Mechanistic Insights: Density functional theory (DFT) studies reveal that TPP-P’s activity in epoxy ring-opening reactions stems from its ability to generate phenoxide ions, which nucleophilically attack epoxides [3]. Adjusting substituents on tetraphenylborate precursors modulates the activation energy of P-B bond cleavage, enabling tailored catalyst designs [3].
  • Dilution Strategies: Reducing TPP-P concentration to 37.6 wt.% in phenol lowers viscosity, improving flow properties in continuous reactors without compromising catalytic performance [4].

Green Chemistry Approaches to Tetraphenylphosphonium Phenolate Production

Sustainable synthesis of TPP-P addresses solvent use, waste reduction, and feedstock sourcing:

  • Aqueous Reaction Media: Replacing organic solvents with water in the halide-phenol exchange minimizes volatile organic compound (VOC) emissions [4].
  • Phosphorus Recovery: Integrating processes like the EcoPhos technology enables phosphorus recycling from low-grade ores or sewage sludge, reducing reliance on mined phosphate [6].
  • Catalyst Reusability: TPP-P’s stability allows multiple reaction cycles in polycarbonate synthesis, cutting raw material consumption [1].

Efforts to eliminate toxic byproducts include using low-bromine phosphonium halides and advanced filtration to remove ultrafine particles, ensuring high-purity TPP-P for optical-grade polymers [4].

The molecular structure of tetraphenylphosphonium phenolate has been extensively investigated using various computational methods, with density functional theory calculations providing the most accurate structural parameters. The compound, with molecular formula C₃₀H₂₅OP and molecular weight 432.49 g/mol, exhibits a complex ionic structure characterized by a central phosphorus atom bonded to four phenyl groups and a separate phenolate anion [2].

Computational optimization studies using the B3LYP functional with 6-31G(d,p) and 6-311++G(2df,2p) basis sets have revealed important structural features. The tetraphenylphosphonium cation adopts a slightly distorted tetrahedral geometry around the phosphorus center, with P-C bond lengths ranging from 1.795 to 1.805 Å [3]. The phenolate anion shows characteristic C-O bond lengths of 1.350-1.380 Å, indicating partial double-bond character due to resonance delocalization [4].

The molecular electrostatic potential surface calculations demonstrate the charge distribution pattern, with the phosphorus center carrying a positive charge of approximately +1.2 to +1.4 electrons, while the phenolate oxygen exhibits a negative charge of -0.6 to -0.8 electrons. This charge separation significantly influences the compound's reactivity and stability [5].

Table 1: Molecular Structure Parameters of Tetraphenylphosphonium Phenolate

ParameterExperimental RangeDFT CalculatedDeviation (%)
P-C (phenyl) bond length (Å)1.795-1.8051.8010.2-0.5
C-C (phenyl) bond length (Å)1.380-1.4201.3920.8-1.2
C-O (phenolate) bond length (Å)1.350-1.3801.3671.2-1.8
O-H bond length (Å)0.950-0.9700.9621.0-1.5
C-P-C bond angle (°)108.5-110.2109.50.5-1.0
C-C-C bond angle (°)118.5-121.5120.00.5-1.0

Density Functional Theory Studies

Density functional theory calculations have been instrumental in understanding the electronic structure and reactivity of tetraphenylphosphonium phenolate. The B3LYP functional, combined with various basis sets, has provided reliable predictions of molecular properties that correlate well with experimental observations [6].

The highest occupied molecular orbital energy ranges from -5.85 to -6.42 eV, while the lowest unoccupied molecular orbital energy spans -0.85 to -1.20 eV, resulting in a HOMO-LUMO gap of 5.00 to 5.57 eV. This energy gap indicates moderate chemical reactivity and stability under normal conditions [7]. The HOMO is primarily localized on the phenolate anion, particularly on the oxygen atom and the aromatic ring, while the LUMO is distributed across the tetraphenylphosphonium cation [8].

Time-dependent density functional theory calculations have revealed electronic transitions corresponding to charge transfer from the phenolate anion to the phosphonium cation. These transitions occur in the UV-visible region, with absorption maxima at approximately 275 nm and 320 nm, which are consistent with experimental spectroscopic data [9].

The electrophilicity index, calculated as ω = μ²/2η, where μ is the chemical potential and η is the chemical hardness, ranges from 2.24 to 2.90 eV. This moderate electrophilicity suggests that tetraphenylphosphonium phenolate can participate in nucleophilic reactions while maintaining reasonable stability [10].

Table 2: Electronic Properties from DFT Calculations

PropertyValue RangeMethodReference
HOMO Energy (eV)-5.85 to -6.42B3LYP/6-311++G(2df,2p) [7]
LUMO Energy (eV)-0.85 to -1.20B3LYP/6-311++G(2df,2p) [7]
Dipole Moment (Debye)4.2 to 6.8B3LYP/6-31G(d,p) [8]
Ionization Potential (eV)5.85 to 6.42B3LYP/6-311++G(2df,2p) [7]
Electron Affinity (eV)0.85 to 1.20B3LYP/6-311++G(2df,2p) [7]

Phenol-Epoxide Ring-Opening Reaction Mechanisms

The phenol-epoxide ring-opening reaction catalyzed by tetraphenylphosphonium phenolate has been thoroughly investigated using density functional theory methods. The reaction mechanism involves multiple steps, with the initial formation of the active catalyst being the rate-determining step [3].

The reaction begins with the cleavage of the P-B bond in tetraphenylphosphonium-tetraphenylborate, which generates tetraphenylborate anion and tetraphenylphosphonium cation. The tetraphenylborate anion subsequently reacts with phenol to form a phenoxide ion, which combines with the tetraphenylphosphonium cation to produce the active species, tetraphenylphosphonium phenolate [3].

The phenoxide ion in tetraphenylphosphonium phenolate then nucleophilically attacks the epoxide ring. This step occurs through a concerted mechanism where the phenoxide oxygen attacks the less substituted carbon of the epoxide while simultaneously, the hydrogen atom from the phenolic OH group transfers to the oxygen atom of the ring-opened epoxide. The transition state for this step exhibits a six-membered ring structure with the phenoxide oxygen, the epoxide carbons, and the transferring hydrogen [3].

The calculated activation energy for the nucleophilic attack step is 28.4 kcal/mol, with an overall reaction enthalpy of -8.9 kcal/mol. The rate constant for this step at 298 K is calculated to be 3.5 × 10⁻⁹ s⁻¹, indicating a moderate reaction rate under ambient conditions [3].

Table 3: Phenol-Epoxide Ring-Opening Reaction Parameters

Reaction StepActivation Energy (kcal/mol)Enthalpy Change (kcal/mol)Rate Constant (s⁻¹)
P-B Bond Cleavage36.3+28.52.1 × 10⁻¹⁵
Phenoxide Ion Formation12.5-15.21.8 × 10⁻³
Nucleophilic Attack on Epoxide28.4-8.93.5 × 10⁻⁹
Proton Transfer15.2-12.68.9 × 10⁻⁵
Product Formation22.1-25.81.2 × 10⁻⁷

P-B Bond Cleavage Mechanisms

The phosphorus-boron bond cleavage mechanism represents a crucial step in the activation of tetraphenylphosphonium-tetraphenylborate as a latent hardening accelerator. Density functional theory calculations have revealed that this process occurs through a heterolytic bond breaking mechanism with an activation energy of 36.3 kcal/mol [3].

The reaction pathway involves the initial coordination of phenol to the boron center, which weakens the P-B bond through electron donation. The transition state exhibits a linear P-B-O arrangement with the P-B bond length extended to approximately 2.8 Å compared to the ground state distance of 2.1 Å. The boron center adopts a tetrahedral geometry in the transition state, coordinating with three phenyl groups and the incoming phenol molecule [3].

Natural bond orbital analysis indicates that the P-B bond cleavage occurs through a concerted mechanism involving electron pair donation from the phenol oxygen to the boron center and simultaneous breaking of the P-B bond. The resulting tetraphenylborate anion is stabilized by the aromatic phenyl groups through hyperconjugation effects [6].

The calculated reaction coordinate shows that the P-B bond cleavage is an endothermic process with an enthalpy change of +28.5 kcal/mol. However, the subsequent formation of the phenoxide ion from the tetraphenylborate-phenol complex is highly exothermic (-15.2 kcal/mol), providing the driving force for the overall reaction [3].

The kinetic isotope effect studies reveal that deuterium substitution at the phenol hydroxyl group results in a primary kinetic isotope effect of kH/kD = 2.3, confirming the involvement of the O-H bond in the rate-determining step. This observation supports the proposed mechanism where phenol coordinates to boron through its oxygen lone pair [11].

Nucleophilic Substitution Pathways

The nucleophilic substitution pathways involving tetraphenylphosphonium phenolate have been investigated through molecular orbital analysis and potential energy surface calculations. The compound exhibits dual reactivity, functioning both as a nucleophile through the phenolate anion and as an electrophile through the phosphonium cation [12].

The primary nucleophilic substitution pathway involves the phenolate anion attacking electrophilic centers in substrate molecules. The nucleophilicity of the phenolate oxygen is enhanced by the electron-withdrawing effect of the tetraphenylphosphonium cation, which stabilizes the negative charge through ionic interactions. The calculated nucleophilicity parameter N ranges from 12.5 to 15.8, indicating high reactivity toward electrophilic substrates [13].

Frontier molecular orbital analysis reveals that the HOMO of tetraphenylphosphonium phenolate is primarily localized on the phenolate oxygen and the aromatic ring system. The HOMO energy of -5.85 eV indicates good nucleophilic character, while the LUMO energy of -1.20 eV suggests moderate electrophilicity [7].

The substitution mechanism proceeds through a two-step process: initial nucleophilic attack by the phenolate anion on the electrophilic substrate, followed by proton transfer from a suitable proton source. The transition state for the nucleophilic attack exhibits a trigonal bipyramidal geometry around the electrophilic center, with the phenolate oxygen occupying an equatorial position [14].

Alternative substitution pathways involve the phosphonium cation acting as an electrophile toward nucleophilic reagents. In these reactions, the nucleophile attacks one of the phenyl groups attached to phosphorus, leading to the formation of substituted phosphonium salts. The activation energies for these pathways range from 18.5 to 25.2 kcal/mol, depending on the nature of the nucleophile and the substitution pattern [15].

Table 4: Nucleophilic Substitution Pathway Parameters

PathwayMechanismActivation Energy (kcal/mol)Nucleophilicity Parameter
Phenolate AttackSN218.5-22.112.5-15.8
Phosphonium SubstitutionSN222.4-25.28.2-10.6
Concerted MechanismAddition-Elimination15.2-19.814.2-16.9

The computational studies demonstrate that tetraphenylphosphonium phenolate exhibits versatile reactivity patterns, with the phenolate anion serving as the primary reactive site in most nucleophilic substitution reactions. The phosphonium cation provides electrostatic stabilization and can also participate in electrophilic substitution reactions under appropriate conditions [16].

GHS Hazard Statements

Aggregated GHS information provided by 26 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

15464-47-8

Dates

Last modified: 08-15-2023

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